

Application of p-Aminophenyl Phosphate (pAPP) in a Progesterone Immunosensor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminophenyl phosphate

Cat. No.: B1207859

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Application Note AP-2025-12

Introduction

Progesterone is a steroid hormone crucial for regulating the menstrual cycle and maintaining pregnancy. Accurate and sensitive detection of progesterone levels is vital in reproductive medicine, veterinary science, and drug development. This application note describes a highly sensitive electrochemical immunosensor for the detection of progesterone utilizing p-aminophenyl phosphate (pAPP) as a substrate for alkaline phosphatase (ALP). The enzymatic conversion of pAPP to the electroactive p-aminophenol (pAP), coupled with an optional redox cycling amplification step, provides a robust and quantitative method for progesterone measurement.

This immunosensor is based on a competitive immunoassay format. Progesterone in the sample competes with a known amount of progesterone-alkaline phosphatase (progesterone-ALP) conjugate for binding to a limited number of anti-progesterone antibody sites immobilized on an electrode surface. The amount of bound progesterone-ALP is inversely proportional to the concentration of progesterone in the sample. The subsequent enzymatic reaction with pAPP generates an electrochemical signal that can be precisely measured.

Principle of Detection

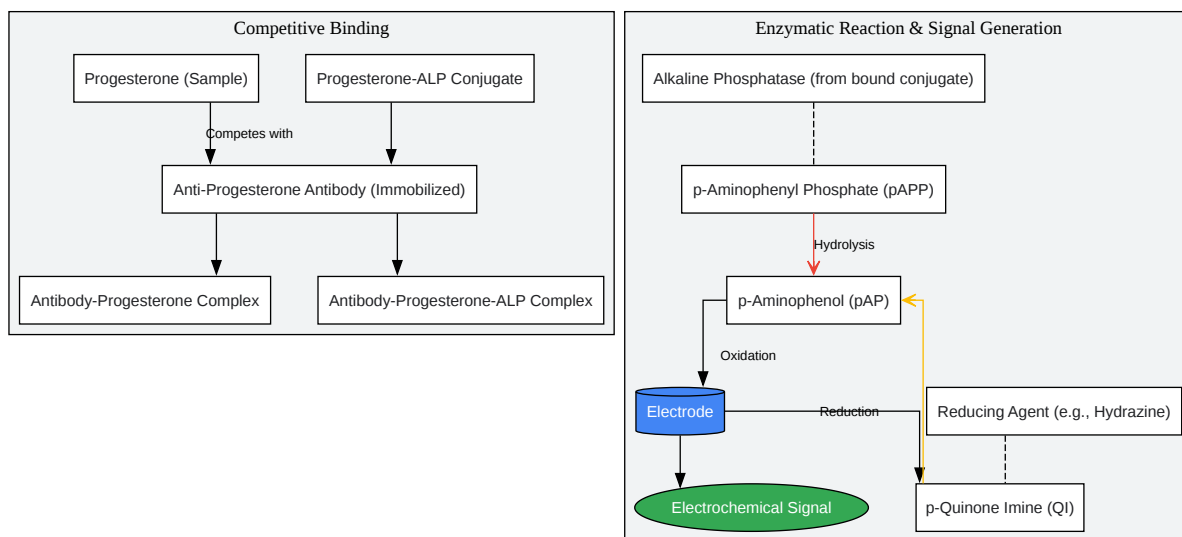
The core of this immunosensor technology lies in the enzymatic generation of an electroactive species. The non-electroactive p-aminophenyl phosphate (pAPP) is hydrolyzed by alkaline

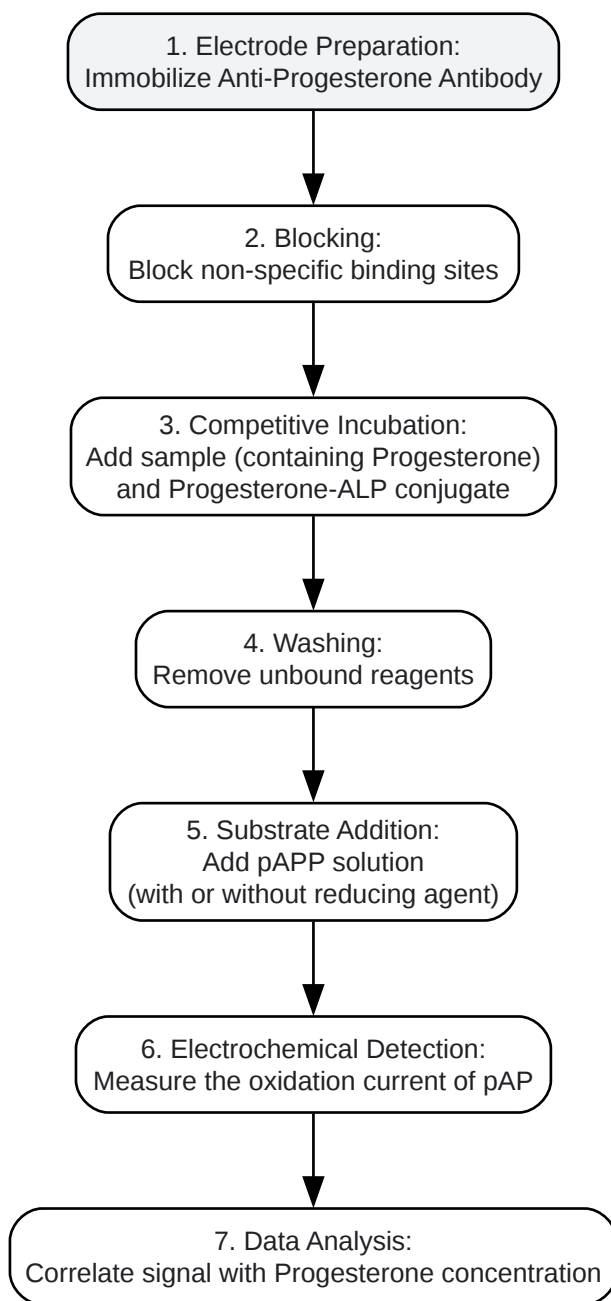
phosphatase (ALP) to produce p-aminophenol (pAP).[1] This product, pAP, can be electrochemically oxidized at an electrode, generating a measurable current.

For enhanced sensitivity, a redox cycling mechanism can be employed. In the presence of a reducing agent, such as hydrazine or nicotinamide adenine dinucleotide (NADH), the oxidized product of pAP, p-quinone imine (QI), is chemically reduced back to pAP.[2] This regenerated pAP can then be re-oxidized at the electrode surface, leading to a significant amplification of the electrochemical signal.[2] This cycling process allows for the detection of very low concentrations of progesterone.

Signaling Pathway and Experimental Workflow

The signaling pathway and experimental workflow are depicted in the diagrams below.





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References

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- 2. An electrochemical immunosensor using p-aminophenol redox cycling by NADH on a self-assembled monolayer and ferrocene-modified Au electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of p-Aminophenyl Phosphate (pAPP) in a Progesterone Immunosensor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207859#application-of-papp-in-progesterone-immunosensor]

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